molecular formula C15H12BrClFN3O2 B2659666 5-Bromo-2-{[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097858-71-2

5-Bromo-2-{[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2659666
CAS No.: 2097858-71-2
M. Wt: 400.63
InChI Key: WJADEDAOIRAXGG-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a high-purity chemical intermediate designed for pharmaceutical research and development, particularly in the discovery of novel bioactive molecules. This multifunctional compound integrates a pyrimidine heterocycle, a pyrrolidine scaffold, and a benzoyl group, making it a versatile building block for constructing more complex structures . The bromo and chloro substituents on the pyrimidine ring are excellent handles for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, and nucleophilic aromatic substitution, allowing researchers to introduce a wide array of structural diversity . Compounds featuring pyrrolidine and pyrimidine cores are of significant interest in medicinal chemistry due to their wide range of biological activities . This specific reagent is intended for use by professional researchers in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-chloro-4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClFN3O2/c16-9-6-19-15(20-7-9)23-11-3-4-21(8-11)14(22)12-2-1-10(18)5-13(12)17/h1-2,5-7,11H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJADEDAOIRAXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps:

    Formation of the Pyrrolidinyl Intermediate: The initial step involves the preparation of the pyrrolidinyl intermediate by reacting pyrrolidine with 2-chloro-4-fluorobenzoyl chloride under basic conditions.

    Bromination of Pyrimidine: The pyrimidine ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the brominated pyrimidine with the pyrrolidinyl intermediate through an etherification reaction, typically using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and chloro positions.

    Oxidation and Reduction: The pyrrolidinyl moiety can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by various aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyrrolidinyl moiety.

    Coupling Products: Aryl or alkyl-substituted pyrimidines.

Scientific Research Applications

5-Bromo-2-{[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromo, chloro, and fluorobenzoyl groups enhances its binding affinity and specificity, allowing it to interfere with biological pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

5-Bromo-2-chloropyrimidin-4-amine (CAS: N/A)

  • Structure : Bromine at position 5, chlorine at position 2, and an amine at position 4.
  • Properties : Forms a planar pyrimidine ring with N–H···N hydrogen bonds, creating 2D networks in the crystal lattice .
  • Comparison : Lacks the pyrrolidinyloxy-benzoyl group, resulting in higher polarity and lower molecular weight (MW: ~221.5 g/mol vs. ~438.3 g/mol for the target compound). This simpler structure may enhance aqueous solubility but reduce binding affinity in hydrophobic pockets.

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine

  • Structure : Shares the bromopyrimidine and pyrrolidinyloxy groups but lacks the 2-chloro-4-fluorobenzoyl substitution .
  • However, the benzoyl group in the target compound may enhance π-π stacking interactions in biological targets.

Piperidine vs. Pyrrolidine Substituted Pyrimidines

5-Bromo-2-(piperidin-3-yloxy)pyrimidine (CAS: 914347-73-2)

  • Structure : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring).
  • Comparison : The larger piperidine ring increases conformational flexibility but may reduce binding specificity due to entropic penalties. Similarity score: 0.62 .

2-(Piperidin-4-yloxy)pyrimidine (CAS: 499240-48-1)

  • Structure : Oxygen linked to piperidin-4-yl instead of pyrrolidin-3-yl.
  • Comparison : Altered spatial orientation of the substituent could affect target engagement. Similarity score: 0.69 .

Pyrimidinedione Derivatives (Pesticides)

Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)

  • Structure : Pyrimidinedione core with bromine and alkyl substituents.
  • Comparison: The dione moiety confers herbicidal activity via inhibition of photosynthesis. The target compound’s non-dione structure and benzoyl-pyrrolidine group suggest divergent biological roles, likely in therapeutic rather than agricultural contexts .

Fused-Ring Pyrimidine Analogues

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1060816-58-1)

  • Structure : Fused pyrrole-pyrimidine system.
  • Comparison : The fused ring enhances aromaticity and rigidity, often seen in kinase inhibitors. The target compound’s flexible benzoyl-pyrrolidine substituent may enable broader conformational adaptability .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Halogen Substituents Key Functional Groups Similarity to Target
Target Compound 438.3 Br, Cl, F Benzoyl-pyrrolidinyloxy -
5-Bromo-2-chloropyrimidin-4-amine 221.5 Br, Cl Amine 0.58
5-Bromo-2-(piperidin-3-yloxy)pyrimidine 272.1 Br Piperidinyloxy 0.62
Bromacil 261.1 Br Pyrimidinedione, alkyl N/A

Biological Activity

5-Bromo-2-{[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a bromine atom and a pyrrolidine moiety linked via an ether bond. The presence of a chloro-fluorobenzoyl group enhances its lipophilicity and may affect its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study on related pyrimidine derivatives showed promising results against various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range. The mechanism involves the intracellular release of active metabolites that inhibit cell proliferation through interference with nucleic acid synthesis .

The proposed mechanism involves the conversion of the compound into active forms that interfere with DNA and RNA synthesis. For instance, a related study demonstrated that the growth inhibition of cancer cells could be reversed by thymidine addition, suggesting that the compound's action is linked to nucleotide metabolism .

Case Study: Synthesis and Evaluation

A recent synthesis study focused on the preparation of this compound analogues. The synthesized compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the substituent groups significantly influenced biological activity, highlighting structure-activity relationships (SAR) crucial for drug development.

CompoundIC50 (µM)Cell Line
Compound A0.5L1210
Compound B1.0HeLa
Compound C0.8MCF7

Pharmacokinetics and Toxicity

Toxicological assessments are critical for understanding the safety profile of this compound. Preliminary studies suggest moderate toxicity at higher concentrations, necessitating further investigation into its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles.

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